molecular formula C13H10ClN3O B5557998 3-chloro-N'-(4-pyridinylmethylene)benzohydrazide

3-chloro-N'-(4-pyridinylmethylene)benzohydrazide

Cat. No. B5557998
M. Wt: 259.69 g/mol
InChI Key: UJBPSMBQKZUEOP-CXUHLZMHSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-chloro-N’-(4-pyridinylmethylene)benzohydrazide” are not explicitly available in the literature .

Scientific Research Applications

Adsorption and Interaction with Serum Albumin

  • A novel hydrazone, closely related to 3-chloro-N'-(4-pyridinylmethylene)benzohydrazide, demonstrated an unusual static quenching mechanism in its interaction with serum albumin, both bovine and human. This interaction has been systematically investigated through spectroscopy, modeling, electrochemistry, and microcalorimetry under physiological conditions, providing insights into the adsorption processes of similar compounds (Tian et al., 2012).

Structural and Spectroscopic Studies

  • The structural characteristics of similar hydrazide derivatives have been explored using X-ray diffraction, FT-IR, FT-Raman, and DFT methods. These studies reveal significant insights into the vibrational properties, electronic transitions, and molecular geometry, which are critical for understanding the behavior and applications of these compounds (Babu et al., 2014).

Lanthanide Recognition and Sensing Applications

  • This compound has been utilized in the development of a highly selective and sensitive praseodymium(III) microsensor. The sensor exhibits excellent response characteristics and selectivity, demonstrating the potential of this compound in the development of sensitive detection systems for specific lanthanide ions (Ganjali et al., 2007).

Photophysical Properties

  • Derivatives of 3-chloro-N'-(4-pyridinylmethylene)benzohydrazide have been investigated for their photophysical properties. Studies include the synthesis and characterization of iridium complexes with tridentate pyrazolyl ligands, showing significant phosphorescence and electronic properties at low temperatures (Yang et al., 2008).

Applications in Fluorescence and Emission

  • Certain zinc(II) complexes involving derivatives of this compound have shown intense blue fluorescence in solid state due to an aggregation-induced emission effect. These complexes are promising for applications in blue emissive layers, highlighting the compound's utility in materials science (Diana et al., 2019).

Anticancer Research

  • Some derivatives have been synthesized and evaluated for their anticancer properties. The focus on pyridine-3-carbonitrile derivatives and their evaluation against human breast cancer cell lines suggests potential applications in medicinal chemistry and cancer therapy (Mansour et al., 2021).

Antibacterial Activities

  • Research on benzohydrazone derivatives, related to 3-chloro-N'-(4-pyridinylmethylene)benzohydrazide, has explored their antibacterial activities. These studies provide valuable insights into the potential use of such compounds in developing new antibacterial agents (Wang et al., 2013).

Future Directions

The future directions for research on “3-chloro-N’-(4-pyridinylmethylene)benzohydrazide” could include further studies on its synthesis, characterization, and potential biological activities. Given the interest in benzohydrazides and their derivatives, it would be interesting to explore the potential applications of this compound in medicinal chemistry .

properties

IUPAC Name

3-chloro-N-[(E)-pyridin-4-ylmethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O/c14-12-3-1-2-11(8-12)13(18)17-16-9-10-4-6-15-7-5-10/h1-9H,(H,17,18)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBPSMBQKZUEOP-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NN=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C(=O)N/N=C/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide

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